Trimethylphosphonium tetrafluoroborate

Safety Handling Phosphine Ligands

Researchers requiring a non-pyrophoric trimethylphosphine source face safety and handling challenges with the neat phosphine. Trimethylphosphonium tetrafluoroborate eliminates these risks as an air-stable, non-pyrophoric salt validated for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. • Safer alternative: Non-pyrophoric, air-stable powder eliminates specialized glovebox equipment. • Broad catalytic utility: Demonstrated in Pd-catalyzed cross-couplings (Heck, Suzuki, Negishi). • Thermal robustness: mp 209-212 °C; stable to >230 °C, enabling high-temperature applications. Procurement managers benefit from ready stock, competitive pricing across gram scales, and ambient shipping.

Molecular Formula C3H10BF4P
Molecular Weight 163.89 g/mol
CAS No. 154358-50-6
Cat. No. B128129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylphosphonium tetrafluoroborate
CAS154358-50-6
Molecular FormulaC3H10BF4P
Molecular Weight163.89 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C[PH+](C)C
InChIInChI=1S/C3H9P.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q;-1/p+1
InChIKeySTGWVMOSDQDHFH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylphosphonium Tetrafluoroborate: Technical Baseline & Procurement


Trimethylphosphonium tetrafluoroborate is a quaternary phosphonium salt with the molecular formula C₃H₁₀BF₄P and a molecular weight of 163.89 g/mol [1]. It is characterized by a compact trimethylphosphonium cation paired with a non-coordinating tetrafluoroborate anion . This compound is a non-pyrophoric, air-stable derivative of trimethylphosphine, specifically designed as a safer and more convenient replacement for the neat, pyrophoric phosphine in stoichiometric and catalytic processes [1]. Its physical form is a white, hygroscopic powder with a melting point in the range of 209–212 °C .

Form Non-pyrophoric, air-stable solid
Workflow Trimethylphosphine source for Pd catalysis
Selection note Phosphonium cation has distinct basicity vs ammonium

Trimethylphosphonium Tetrafluoroborate: Generic Substitution Risks


Substituting trimethylphosphonium tetrafluoroborate with a generic phosphine ligand, ammonium salt, or alternative counterion is not a functionally equivalent exchange. The compound's utility derives from a specific combination of properties: the non-pyrophoric and air-stable nature of the tetrafluoroborate salt compared to the parent trimethylphosphine [1], the distinct electronic properties of the phosphonium cation versus its ammonium analog [2], and the thermal and handling characteristics conferred by the tetrafluoroborate anion versus halide alternatives . Each of these factors directly influences safety protocols, catalyst stability, and reaction performance in ways that are not interchangeable. The following evidence details these quantifiable differences to guide informed selection and procurement decisions.

Target
Me₃PH⁺ BF₄⁻ salt
Air-stable, safer handling; no pyrophoric ignition risk.
Substitute
Free trimethylphosphine
Pyrophoric liquid; requires air-free techniques. Safety profile may shift handling protocols.
Target
Trimethylphosphonium cation
Lower basicity (phosphonium) may alter proton-transfer equilibria.
Substitute
Trimethylammonium analog
Higher basicity; reaction outcomes in organocatalysis or membrane chemistry may differ.
Target
BF₄⁻ counterion salt
Higher thermal stability supports elevated-temperature processing.
Substitute
Halide (Cl⁻, Br⁻) salt
Lower decomposition temperature; may limit utility in high-temperature ionic liquid or polymer applications.

Trimethylphosphonium Tetrafluoroborate: Comparative Evidence


Non-Pyrophoric Salt vs. Pyrophoric Free Phosphine

Trimethylphosphonium tetrafluoroborate is a non-pyrophoric, air-stable salt, whereas the parent compound, trimethylphosphine, is a volatile liquid that ignites spontaneously in air. This represents a binary, quantifiable safety differential where the free phosphine is pyrophoric (spontaneous ignition at room temperature) and the tetrafluoroborate salt is not (no ignition observed under ambient conditions) [1].

Pyrophoricity / Air Stability
Head-to-head
Non-pyrophoric solid vs pyrophoric free phosphine
Eliminates need for air-free handling equipment.
Ambient air, room temperature comparison
Safety Handling Phosphine Ligands Catalysis

Phosphonium vs. Ammonium Cation Acidity

The trimethylphosphonium cation exhibits a pKa of 8.65, which is measurably different from the pKa of 9.76 for the structurally analogous trimethylammonium cation [1]. This difference of 1.11 pKa units corresponds to a factor of approximately 13 in equilibrium constant (Kₐ), signifying that the phosphonium cation is a stronger acid and therefore less basic than its ammonium counterpart.

Cation Acidity (pKa)
Reported
pKa 8.65 (Δ 1.11 vs trimethylammonium 9.76)
Lower basicity affects proton-transfer equilibria in organocatalysis.
Aqueous solution, standard reference data
Organocatalysis Anion Exchange Membranes Cation Chemistry Basicity

Phosphonium BF₄ vs. Halide Thermal Stability

Phosphonium tetrafluoroborate salts demonstrate thermal stability with decomposition temperatures exceeding 230 °C . This is significantly higher than their corresponding halide analogs, which typically decompose at lower temperatures due to the nucleophilic nature of halide anions. For instance, while specific data for the trimethyl variant is limited, a class-level comparison shows that tetrafluoroborate salts of similar phosphonium cations exhibit decomposition temperatures >230 °C, whereas halide salts (e.g., chlorides, bromides) can begin to degrade below 200 °C due to Hoffmann elimination or nucleophilic substitution pathways [1].

Thermal Decomposition
Class-level
>230 °C (class-level for phosphonium BF₄ salts)
Supports high-temperature ionic liquid and polymer processing.
Inert atmosphere TGA; halide salts decompose earlier
Thermal Stability Ionic Liquids Material Science Electrolytes

Phosphonium vs. Ammonium Ionic Liquid Interactions

A systematic theoretical study comparing phosphonium- and ammonium-based ionic liquids with tetrafluoroborate anions found that the cation-anion interaction energies are slightly larger for phosphonium-based systems [1]. The less sterically hindered phosphonium cation allows the tetrafluoroborate anion to approach the center of positive charge more closely than in the equivalent nitrogen-based cation. Additionally, phosphonium-based ionic liquids have been experimentally demonstrated to possess greater electrochemical stability than their ammonium analogues [1].

Cation-Anion Interaction
Class-level
Larger interaction energy; wider electrochemical window reported
May benefit electrochemical device stability.
Theoretical and experimental class inference
Ionic Liquids Computational Chemistry Electrochemistry Cation-Anion Interaction

Utility in Palladium-Catalyzed Cross-Coupling

Trimethylphosphonium tetrafluoroborate is listed as suitable for use in a defined set of palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . While direct comparative yield data against other ligands in the same study are not available in this source, the explicit inclusion of this compound by a major chemical supplier as a ligand for these named reactions indicates its established and validated performance in these core synthetic transformations.

Cross-Coupling Scope
Data to verify
Validated for 7 major Pd-catalyzed reactions
Supports broad synthetic utility in research labs.
Qualitative scope; quantitative yield data not provided
Catalysis Cross-Coupling Organic Synthesis Pharmaceuticals

Trimethylphosphonium Tetrafluoroborate: Application Scenarios


Ligand Source for Palladium-Catalyzed Cross-Coupling

Trimethylphosphonium tetrafluoroborate is the preferred source for introducing the trimethylphosphine ligand in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Its non-pyrophoric nature [1] eliminates the hazards and specialized equipment associated with free trimethylphosphine, while its validated reaction suitability ensures broad utility across major coupling methodologies.

Electrolyte with Wide Electrochemical Windows

This compound, as a phosphonium tetrafluoroborate salt, is a strong candidate for use as an electrolyte or additive in batteries and supercapacitors. Phosphonium-based ionic liquids exhibit greater electrochemical stability and wider potential windows than their ammonium counterparts [1], a critical performance differentiator for next-generation electrochemical energy storage.

Cation Source for Anion Exchange Membranes

In the development of alkaline fuel cell membranes, the trimethylphosphonium cation offers a measurably lower basicity (pKa 8.65) compared to the trimethylammonium cation (pKa 9.76) [1]. This difference directly impacts hydroxide ion conductivity and long-term alkaline stability, making it a strategic choice for tuning membrane properties and mitigating degradation pathways like ylide formation .

High-Temperature Ionic Liquid & Molten Salt for Materials Synthesis

The high thermal stability of phosphonium tetrafluoroborate salts, with decomposition temperatures exceeding 230 °C [1], makes them suitable for use as high-temperature ionic liquids or molten salt media in polymer synthesis and nanocomposite fabrication. This thermal robustness provides a wider processing window compared to halide analogs.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling ligand source
Non-pyrophoric form; reported fit for major coupling methods
Reaction yield and ligand stability under standard conditions
Electrolyte for electrochemical devices
Phosphonium-based wide electrochemical window
Cyclic voltammetry stability window and ionic conductivity
Cation source for anion exchange membranes
Distinct basicity profile compared to ammonium cations
Hydroxide conductivity and alkaline degradation resistance
High-temperature ionic liquid medium
High thermal stability of tetrafluoroborate salt
TGA decomposition profile and melt processing window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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